4-Methylpentyl decanoate
Description
4-Methylpentyl decanoate is an ester compound formed by the esterification of 4-methylpentanol (a branched-chain alcohol) with decanoic acid (a saturated fatty acid). Its structure combines a branched alkyl group with a long aliphatic chain, influencing its physicochemical properties, such as hydrophobicity, boiling point, and solubility.
Properties
CAS No. |
138208-67-0 |
|---|---|
Molecular Formula |
C16H32O2 |
Molecular Weight |
256.42 g/mol |
IUPAC Name |
4-methylpentyl decanoate |
InChI |
InChI=1S/C16H32O2/c1-4-5-6-7-8-9-10-13-16(17)18-14-11-12-15(2)3/h15H,4-14H2,1-3H3 |
InChI Key |
4-methylpentyl decanoateK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OCCCC(C)C |
Canonical SMILES |
CCCCCCCCCC(=O)OCCCC(C)C |
Appearance |
Solid powder |
Other CAS No. |
138208-67-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Isohexyl caprate; Decanoic acid, 4-methylpentyl ester; sohexyl decanoate; UNII-GU26IV4FXB. |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Key Properties
The following compounds share structural features with 4-methylpentyl decanoate, enabling comparative analysis:
Key Observations:
Chain Length and Hydrophobicity: Longer aliphatic chains (e.g., decanoate vs. pentanoate) increase hydrophobicity. For example, methyl pentadecanoate (C15) exhibits higher logP than shorter-chain esters . This compound (C10) is expected to have a logP between 6–8, higher than 4-methylpentyl pentanoate (C5) but lower than methyl pentadecanoate (C15). The tert-butyldimethylsilyl phthalate derivative (logP 5.442) highlights how aromatic ester groups may reduce hydrophobicity compared to purely aliphatic chains .
Applications: Long-chain esters like decanoates are often used in lubricants, plasticizers, or flavoring agents due to their stability and low volatility. In contrast, phthalate derivatives (e.g., ) are utilized in polymer synthesis.
Experimental and Calculated Data Limitations
- This compound: No direct experimental data were found in the provided evidence. Properties are inferred from analogues.
- 4-Methylpentyl 4-methylpentanoate: NIST data () provide a benchmark for short-chain branched esters but lack explicit decanoate comparisons.
- tert-Butyldimethylsilyl 4-methylpentyl phthalate : Crippen calculations (logP 5.442) suggest computational methods can supplement missing experimental data but may underestimate aliphatic chain effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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